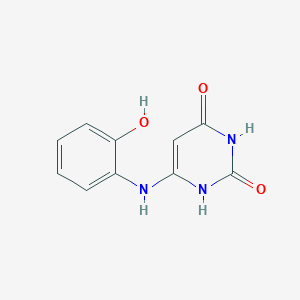
6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a hydroxyphenyl group attached to the amino group at position 6 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of chalcones with urea in the presence of a base. One common method includes the following steps :
Starting Materials: Chalcone (0.01 mol) and urea (0.01 mol).
Solvent: Anhydrous ethanol (50 ml).
Catalyst: 10% sodium hydroxide (6 ml).
Reaction Conditions: The reaction mixture is refluxed for 12 hours and then poured into ice-cold water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
科学的研究の応用
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It is known to inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition is achieved through the compound’s ability to interfere with the signaling pathways that regulate these mediators, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide generation.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry.
Uniqueness
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyphenyl group enhances its anti-inflammatory activity, making it a valuable compound for further research and development in medicinal chemistry.
特性
CAS番号 |
105147-86-2 |
|---|---|
分子式 |
C10H9N3O3 |
分子量 |
219.20 g/mol |
IUPAC名 |
6-(2-hydroxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H9N3O3/c14-7-4-2-1-3-6(7)11-8-5-9(15)13-10(16)12-8/h1-5,14H,(H3,11,12,13,15,16) |
InChIキー |
KROCLOCEYZOUEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=CC(=O)NC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

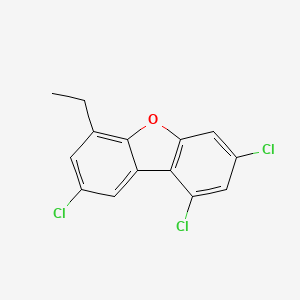

![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
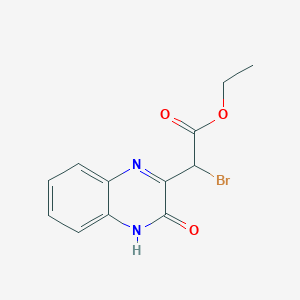
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
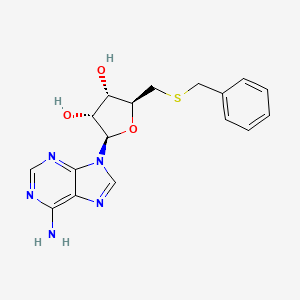
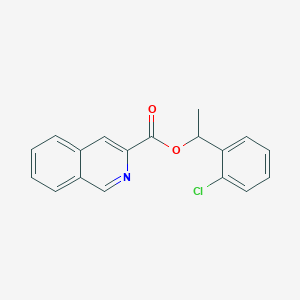
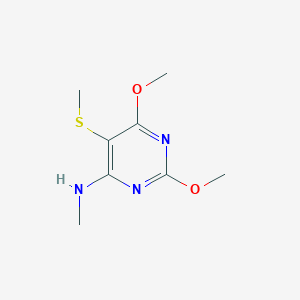
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)

